molecular formula C22H30N2O3S B2978597 N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 952989-12-7

N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2978597
CAS No.: 952989-12-7
M. Wt: 402.55
InChI Key: QHBWCEOLVTYIRB-UHFFFAOYSA-N
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Description

N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H30N2O3S and its molecular weight is 402.55. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, leading to prolonged neurotransmission.

Mode of Action

This compound interacts with its target, Acetylcholinesterase, by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, thereby increasing the concentration of acetylcholine in the synaptic cleft . The increased concentration of acetylcholine leads to prolonged neurotransmission, which can have various effects depending on the specific neural pathway involved.

Biochemical Pathways

Prolonged neurotransmission due to the inhibition of Acetylcholinesterase can lead to overstimulation of cholinergic receptors, potentially affecting various downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific neural pathways involved. In general, the inhibition of Acetylcholinesterase and the resulting increase in acetylcholine concentration can lead to overstimulation of cholinergic receptors, potentially affecting various cellular processes .

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-17-13-21(27-3)22(14-18(17)2)28(25,26)23-15-19-9-11-24(12-10-19)16-20-7-5-4-6-8-20/h4-8,13-14,19,23H,9-12,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBWCEOLVTYIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.